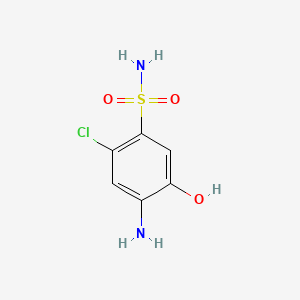

2-Amino-4-chlorobenzenesulfonamide

Descripción general

Descripción

Synthesis Analysis

The synthesis of 2-Amino-4-chlorobenzenesulfonamide derivatives involves various chemical reactions, employing methods such as the interaction of N-substituted benzenesulfonamide with chlorosulfonic acid, leading to structurally characterized compounds through X-ray diffraction and other analytical techniques. For example, Rublova et al. (2017) synthesized new structural isomers by reacting N-(2,4-dimethylphenyl)-N-methyl-benzenesulfonamide with chlorosulfonic acid, demonstrating the versatility of sulfonamide chemistry (Rublova, Zarychta, Olijnyk, & Mykhalichko, 2017).

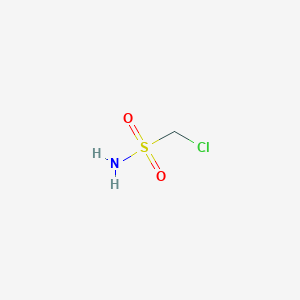

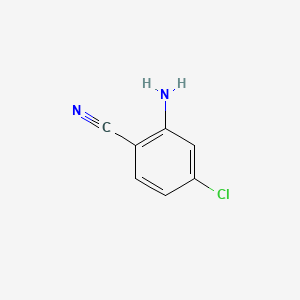

Molecular Structure Analysis

The molecular structure of 2-Amino-4-chlorobenzenesulfonamide and its derivatives has been extensively studied using techniques like X-ray crystallography and density functional theory (DFT). These studies reveal the compound's ability to form stable crystal structures and provide insights into its electronic structure, which is crucial for understanding its reactivity and interactions with other molecules. For instance, the crystal and molecular structures of various sulfonamide derivatives have been determined, showcasing the compound's structural diversity and the impact of steric hindrance on its physical properties (Bar & Bernstein, 1985).

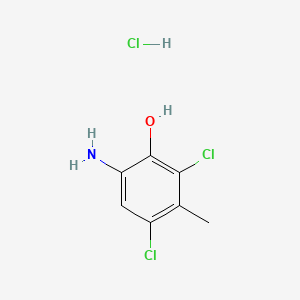

Chemical Reactions and Properties

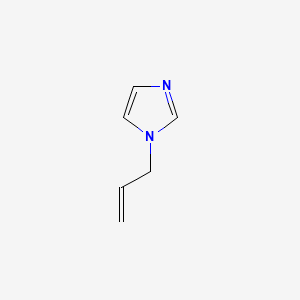

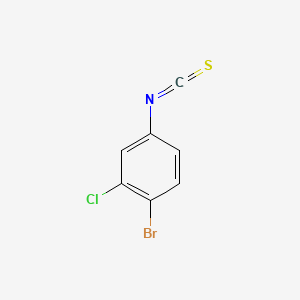

2-Amino-4-chlorobenzenesulfonamide participates in a wide range of chemical reactions, serving as a precursor for the synthesis of various organic compounds. Its reactivity has been explored in the context of N-alkylation, condensation reactions, and the formation of complex molecules with potential biological activity. For example, Lu et al. (2015) demonstrated the compound's versatility in direct N-alkylation reactions, highlighting its utility in organic synthesis (Lei Lu, Juan Ma, Panpan Qu, & Feng Li, 2015).

Aplicaciones Científicas De Investigación

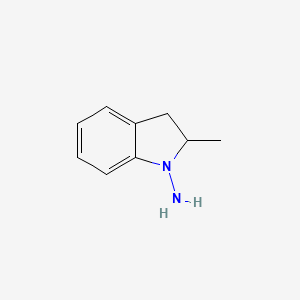

1. Synthesis of Imidazo[2,1-b]thiazoles

In synthetic chemistry, 2-Amino-4-chlorobenzenesulfonamide is used in the synthesis of novel compounds. For instance, it is involved in the one-pot regioselective synthesis of new 5-(arylsulfonylamino)imidazo[2,1-b]thiazoles. This demonstrates its utility in creating complex molecular structures with potential applications in pharmaceuticals and materials science (Serykh et al., 2015).

2. Characterization of Herbicide Decomposition

In the field of environmental chemistry, 2-Amino-4-chlorobenzenesulfonamide has been identified as a decomposition product of certain herbicides. This knowledge is crucial for understanding the environmental impact and degradation pathways of agricultural chemicals (Long et al., 1990).

3. Synthesis of Sulfonamide Derivatives

Research in organic chemistry has explored the synthesis of various sulfonamide derivatives using 2-Amino-4-chlorobenzenesulfonamide. These derivatives have been evaluated for their biological potential, indicating the role of this compound in developing new bioactive molecules (Aziz‐ur‐Rehman et al., 2014).

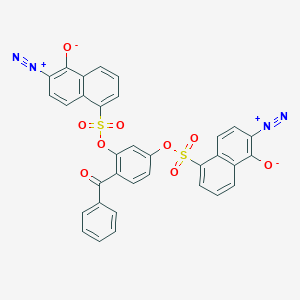

4. Development of Fluorescence Probes

In biochemistry and molecular biology, 2-Amino-4-chlorobenzenesulfonamide is used in the development of fluorescence probes for detecting specific ions in biological systems. These probes can be applied in bioimaging and understanding cellular processes (Ravichandiran et al., 2020).

Safety and Hazards

“2-Amino-4-chlorobenzenesulfonamide” is classified as Acute toxicity - Category 4, Oral. It may cause skin irritation and respiratory irritation . It’s recommended to avoid breathing dust, use only outdoors or in a well-ventilated area, and wear protective gloves/protective clothing/eye protection/face protection .

Mecanismo De Acción

Target of Action

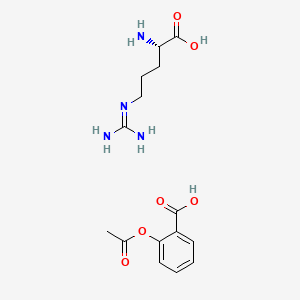

2-Amino-4-chlorobenzenesulfonamide is a type of sulfonamide, a class of antimicrobial drugs that target the bacterial enzyme dihydropteroate synthase (DHPS). This enzyme plays a crucial role in the synthesis of folate, which is essential for bacterial growth and reproduction .

Mode of Action

The compound works by mimicking para-aminobenzoic acid (PABA), a substrate of DHPS. By binding to the active site of DHPS, 2-Amino-4-chlorobenzenesulfonamide inhibits the enzyme’s activity, preventing the synthesis of dihydropteroate, a precursor of folate . This results in a decrease in bacterial folate levels, which inhibits DNA synthesis and ultimately leads to bacterial death .

Biochemical Pathways

The primary biochemical pathway affected by 2-Amino-4-chlorobenzenesulfonamide is the folate synthesis pathway. By inhibiting DHPS, the compound disrupts the production of dihydropteroate, a key intermediate in the synthesis of folate. This leads to a decrease in folate levels, which in turn affects DNA synthesis, as folate is a necessary cofactor for the synthesis of nucleotides .

Pharmacokinetics

Like other sulfonamides, it is likely to be well-absorbed orally, widely distributed in the body, metabolized in the liver, and excreted in the urine . The compound’s bioavailability may be influenced by factors such as its formulation, the patient’s physiological state, and potential drug-drug interactions.

Result of Action

The primary result of 2-Amino-4-chlorobenzenesulfonamide’s action is the inhibition of bacterial growth and reproduction. By disrupting folate synthesis, the compound deprives bacteria of the nucleotides they need to synthesize DNA. This prevents the bacteria from replicating, leading to a decrease in bacterial population and ultimately bacterial death .

Action Environment

The action of 2-Amino-4-chlorobenzenesulfonamide can be influenced by various environmental factors. For example, the compound’s efficacy may be reduced in environments with high levels of PABA, as PABA can outcompete the drug for binding to DHPS . Additionally, the compound’s stability and efficacy may be affected by factors such as pH, temperature, and the presence of other substances in the environment.

Propiedades

IUPAC Name |

2-amino-4-chlorobenzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7ClN2O2S/c7-4-1-2-6(5(8)3-4)12(9,10)11/h1-3H,8H2,(H2,9,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HWQDHHCUOZZFIG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Cl)N)S(=O)(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7ClN2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20194334 | |

| Record name | 2-Amino-4-chlorobenzenesulphonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20194334 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Amino-4-chlorobenzenesulfonamide | |

CAS RN |

4140-83-4 | |

| Record name | 2-Amino-4-chlorobenzenesulfonamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4140-83-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Amino-4-chlorobenzenesulphonamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004140834 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4140-83-4 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=25856 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Amino-4-chlorobenzenesulphonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20194334 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-amino-4-chlorobenzenesulphonamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.787 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

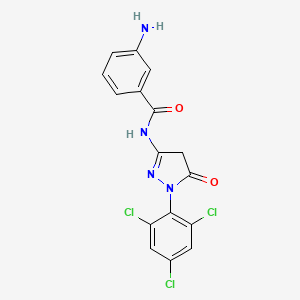

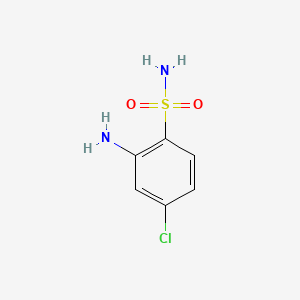

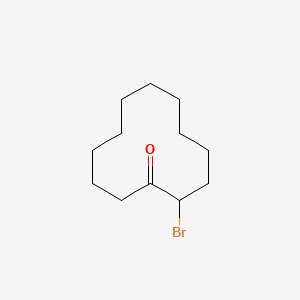

Feasible Synthetic Routes

Q & A

Q1: What makes the acylation of 2-amino-4-chlorobenzenesulfonamide with 2-acetoxyisobutyryl chloride unique?

A: The acylation of 2-amino-4-chlorobenzenesulfonamide with 2-acetoxyisobutyryl chloride under acidic conditions doesn't proceed as typically expected. Instead of forming a simple amide product, the reaction yields two unexpected heterocyclic compounds: 6-chloro-3-methyl-4H-1,2,4-benzothiadiazine 1,1-dioxide and 8-chloro-2,2,3a-trimethyl-3a,4-dihydrooxazolo[2,3-b][1,2,4]benzothiadiazin-1-one 5,5-dioxide. [] This unusual reactivity involves the incorporation of the carbon atom from the acetoxyl carbonyl group of the acid chloride into the final products, highlighting a unique reaction pathway.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-Amino-3-[4-(benzyloxy)phenyl]propanoic acid](/img/structure/B1265947.png)